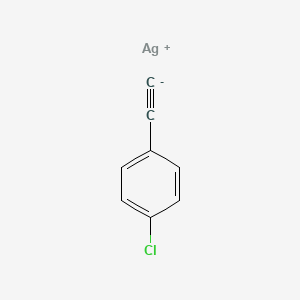
silver;1-chloro-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;1-chloro-4-ethynylbenzene is an organometallic compound that combines the properties of silver with the organic molecule 1-chloro-4-ethynylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-chloro-4-ethynylbenzene can be synthesized through the Sonogashira coupling reaction, which involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.
Industrial Production Methods
Industrial production of 1-chloro-4-ethynylbenzene often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo substitution reactions with electrophiles, maintaining the aromaticity of the ring.
Sonogashira Coupling Reactions: The ethynyl group can participate in coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and acetylene under mild conditions.
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Coupled Products: Formed through Sonogashira coupling reactions.
Applications De Recherche Scientifique
1-chloro-4-ethynylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-chloro-4-ethynylbenzene in various reactions involves the interaction of its functional groups with other reactants. For example:
Nucleophilic Substitution: The chlorine atom is replaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion.
Electrophilic Aromatic Substitution: The benzene ring reacts with an electrophile, forming a sigma complex intermediate, which then loses a proton to restore aromaticity.
Sonogashira Coupling: The ethynyl group forms a carbon-carbon bond with another group through the action of palladium and copper catalysts.
Comparaison Avec Des Composés Similaires
1-chloro-4-ethynylbenzene can be compared with other similar compounds such as:
1-chloro-2-ethynylbenzene: Similar structure but with the ethynyl group in a different position, leading to different reactivity and properties.
1-bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting the reactivity in substitution reactions.
The uniqueness of 1-chloro-4-ethynylbenzene lies in its specific reactivity patterns and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
49748-65-4 |
|---|---|
Formule moléculaire |
C8H4AgCl |
Poids moléculaire |
243.44 g/mol |
Nom IUPAC |
silver;1-chloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Ag/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1 |
Clé InChI |
FDJNKLFMPWQUGV-UHFFFAOYSA-N |
SMILES canonique |
[C-]#CC1=CC=C(C=C1)Cl.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


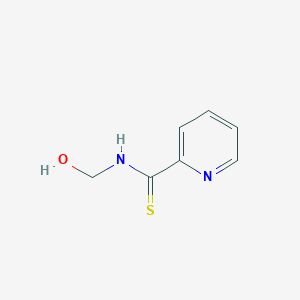
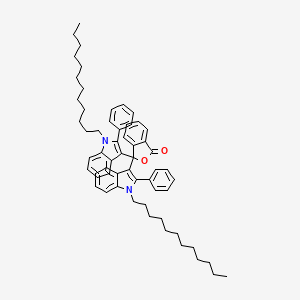


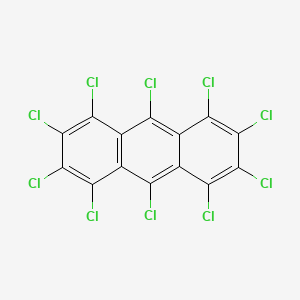
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
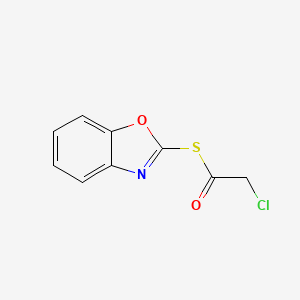
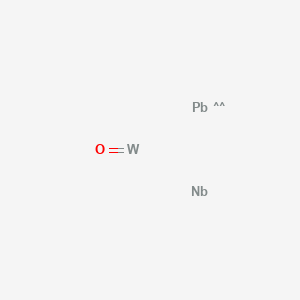
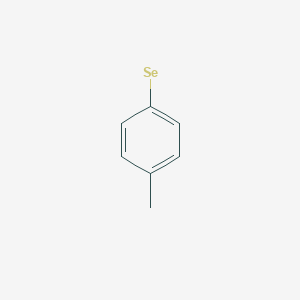
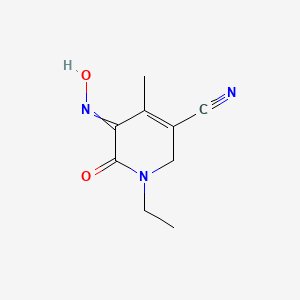
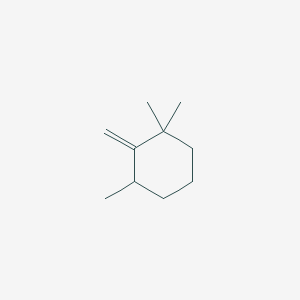
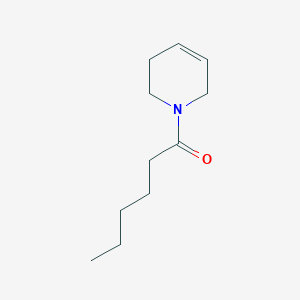
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
